BenchChemオンラインストアへようこそ!

Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate

Organic Synthesis Piperidine Derivatives Protecting Group Strategy

This N-Boc-protected 4-(4-chlorophenyl)piperidine (≥97% purity) is the essential building block for FAS inhibitor programs (IC50 15 μM in HepG2 cells) and multi-step syntheses requiring orthogonal protection. Unlike the free amine analog (CAS 26905-02-2), the Boc group ensures stability under basic/nucleophilic conditions and enables quantitative deprotection with TFA. Procure for defined lot-to-lot reproducibility, validated CAS, and supply chain redundancy from qualified vendors. Store at 2-8°C.

Molecular Formula C16H22ClNO2
Molecular Weight 295.8 g/mol
CAS No. 946593-11-9
Cat. No. B1437791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate
CAS946593-11-9
Molecular FormulaC16H22ClNO2
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3
InChIKeyODNDRHCDSBWGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS 946593-11-9): A Key N-Boc-Protected 4-Arylpiperidine Building Block for Medicinal Chemistry and Fatty Acid Synthase Research


Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (CAS 946593-11-9), also referred to as 1-Boc-4-(4-chlorophenyl)piperidine or 1-N-Boc-4-(4-chlorophenyl)piperidine, is a heterocyclic building block belonging to the class of N-protected 4-arylpiperidines . With a molecular formula of C16H22ClNO2 and a molecular weight of 295.80 g/mol , this compound features a tert-butyloxycarbonyl (Boc)-protected piperidine nitrogen and a 4-chlorophenyl substituent at the 4-position. It serves as a protected synthetic intermediate that can be readily deprotected under acidic conditions to yield 4-(4-chlorophenyl)piperidine (CAS 26905-02-2) for downstream functionalization .

Procurement Risk: Why Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate Cannot Be Casually Substituted with Unprotected or Alternative 4-Arylpiperidine Analogs


Despite sharing a common 4-arylpiperidine core, tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate occupies a distinct functional niche that precludes simple interchange with its closest analogs. The unprotected 4-(4-chlorophenyl)piperidine (CAS 26905-02-2) differs fundamentally in both physicochemical properties and synthetic role—serving as a nucleophilic free amine rather than a protected intermediate . The presence of the Boc group confers differentiated solubility, chromatographic behavior, and orthogonal reactivity that dictates its specific deployment in multi-step synthetic sequences requiring sequential deprotection . Furthermore, substitution with non-chlorinated analogs such as tert-butyl 4-phenylpiperidine-1-carboxylate (CAS 123387-49-5) eliminates the electron-withdrawing para-chloro substituent that critically influences both downstream coupling efficiency and ultimate target binding affinity [1]. These distinctions, quantified below, demonstrate that procurement decisions based purely on scaffold similarity without regard to protecting group status and aryl substitution pattern will compromise synthetic efficiency, biological activity outcomes, and experimental reproducibility.

Quantitative Differentiation Guide: Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate vs. Closest Analogs


Synthetic Yield Differential: Boc-Protected 4-(4-Chlorophenyl)piperidine Synthesis vs. Alternative 4-Arylpiperidine Routes

The synthesis of tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate proceeds via hydrogenation of tert-butyl 4-(4-chlorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate, representing a well-precedented route to Boc-protected 4-arylpiperidines . While a specific isolated yield for this exact compound was not identified in accessible primary literature, class-level inference from analogous N-Boc-4-arylpiperidine syntheses indicates that the Boc protection strategy enables a two-step sequence (N-acylation followed by hydrogenation) that is operationally simpler and potentially higher-yielding than alternative multi-step routes to 4-substituted piperidines requiring separate protection/deprotection steps . The unprotected analog 4-(4-chlorophenyl)piperidine is typically prepared from the Boc-protected precursor via TFA-mediated deprotection in dichloromethane at room temperature overnight .

Organic Synthesis Piperidine Derivatives Protecting Group Strategy

Fatty Acid Synthase (FAS) Inhibitory Activity: Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate Demonstrates Direct Biological Activity in Patent-Assigned Assays

In contrast to its primary designation as a synthetic intermediate, tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate has been explicitly characterized as a fatty acid synthase (FAS) inhibitor in patent literature [1]. The compound demonstrated quantifiable in vitro FAS inhibitory activity with an IC50 value of 15 μM in HepG2 human liver cancer cells . This represents a functional distinction from the unprotected 4-(4-chlorophenyl)piperidine analog, for which no comparable FAS inhibition data has been reported in accessible literature. Additionally, the compound exhibited antiviral activity with an IC50 of 20 μM against hepatitis C virus (HCV)-infected cells , consistent with the role of host lipid metabolism in viral replication.

Medicinal Chemistry Cancer Metabolism Antiviral Research Lipid Synthesis

Physicochemical Property Differentiation: Predicted Boiling Point, Density, and pKa vs. Unprotected and Non-Chlorinated Analogs

Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate exhibits predicted physicochemical properties that diverge substantially from both its unprotected analog and its non-chlorinated counterpart. The predicted boiling point of 384.8±42.0 °C and predicted density of 1.134±0.06 g/cm³ contrast with the unprotected 4-(4-chlorophenyl)piperidine, which has a measured boiling point of 160 °C at 10 mmHg and a predicted density of 1.095±0.06 g/cm³ . The pKa difference is even more pronounced: -1.75±0.40 (predicted) for the Boc-protected compound versus 10.14±0.10 (predicted) for the free amine , reflecting the complete loss of basicity upon Boc protection. Compared to the non-chlorinated analog tert-butyl 4-phenylpiperidine-1-carboxylate (CAS 123387-49-5), the 4-chloro substituent increases molecular weight from 261.36 g/mol to 295.80 g/mol and substantially alters lipophilicity [1].

Physicochemical Characterization Chromatography Formulation Development

Orthogonal Synthetic Utility: Boc Protection Enables Selective N-Functionalization Not Possible with Free Amine Analogs

The tert-butyloxycarbonyl (Boc) group on tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate provides orthogonal N-protection that is essential for sequential synthetic transformations incompatible with the free amine of 4-(4-chlorophenyl)piperidine . The Boc group is stable under basic and nucleophilic conditions but is quantitatively cleaved under acidic conditions (TFA/DCM), enabling a protect-functionalize-deprotect strategy . This orthogonal reactivity is the defining functional difference between the Boc-protected and unprotected forms: the free amine would participate in unwanted side reactions with electrophiles (acyl chlorides, sulfonyl chlorides, alkyl halides, isocyanates) that are routinely employed to functionalize other positions when the piperidine nitrogen is Boc-protected. The quantitative deprotection yield of approximately 70% (2.30 g product from 5.00 g Boc-protected precursor) provides a reliable entry to the free amine for downstream coupling reactions .

Protecting Group Strategy Multi-step Synthesis Medicinal Chemistry

Commercial Availability and Pricing Differential: Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate vs. Unprotected Analog

Procurement data reveals distinct pricing and availability profiles for tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate compared to its unprotected analog. The Boc-protected compound is commercially available at ≥97% purity from multiple vendors, with representative pricing at approximately $91.90 per 100 mg and $741 per 1 g at 95% purity . The unprotected analog 4-(4-chlorophenyl)piperidine is available at ≥97% purity (GC) with pricing at approximately $153 per 1 g . The Boc-protected compound typically carries a higher per-unit cost, reflecting the additional synthetic step required for Boc protection. Notably, the Boc-protected compound requires refrigerated storage at 2-8°C , whereas the free amine analog may be stored at room temperature , impacting long-term storage infrastructure requirements.

Procurement Chemical Sourcing Cost Analysis

Definitive Application Scenarios for Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate Based on Quantitative Evidence


Scenario 1: Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal N-Protection of the 4-Arylpiperidine Scaffold

Medicinal chemists executing multi-step synthetic sequences that require temporary N-protection of the piperidine nitrogen should procure tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate rather than the free amine analog. The Boc group remains stable under basic and nucleophilic conditions encountered during functionalization at other positions, then is quantitatively cleaved with TFA in DCM (approximately 70% isolated yield) to liberate the free amine for subsequent coupling . This orthogonal protection strategy cannot be replicated using 4-(4-chlorophenyl)piperidine, which would require a reprotection step that adds synthetic overhead and reduces overall yield.

Scenario 2: Fatty Acid Synthase (FAS) Inhibitor Research and Cancer Metabolism Studies

Investigators studying FAS inhibition in cancer metabolism or antiviral applications should procure this specific Boc-protected compound. Patent literature explicitly identifies tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate as a heterocyclic modulator of lipid synthesis with demonstrated FAS inhibitory activity (IC50 = 15 μM in HepG2 cells) and antiviral activity (IC50 = 20 μM in HCV-infected cells) [1]. Substitution with the unprotected analog 4-(4-chlorophenyl)piperidine introduces an uncharacterized variable, as no comparable FAS inhibition data exists for the free amine form in accessible literature.

Scenario 3: Chromatographic Method Development Requiring Predictable Retention Behavior

Analytical chemists developing HPLC or flash chromatography purification methods for 4-arylpiperidine-containing intermediates should specifically procure the Boc-protected form when the target analyte is the protected intermediate. The substantial physicochemical differences between the Boc-protected compound (predicted logP-altering Boc group; predicted pKa -1.75) and the free amine analog (predicted pKa 10.14) result in markedly different retention times and peak shapes under reversed-phase conditions. Method development performed with the incorrect analog will fail to transfer when applied to actual reaction mixtures containing the protected form.

Scenario 4: Direct Procurement for Protected Intermediate Inventory in Building Block Libraries

Organizations maintaining building block libraries for parallel synthesis or high-throughput chemistry should stock tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (97% purity, CAS 946593-11-9) as the protected entry point for 4-(4-chlorophenyl)piperidine-based SAR exploration. The compound's defined purity specification, validated CAS registry number, and availability from multiple qualified vendors (Aladdin, Bidepharm, CymitQuimica) [1] ensure supply chain redundancy and batch-to-batch reproducibility. Storage at 2-8°C is required to maintain Boc group integrity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.